molecular formula C11H8IN3O2 B3030254 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester CAS No. 885275-50-3

6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B3030254
CAS No.: 885275-50-3
M. Wt: 341.10
InChI Key: YSUULCMRDKEJOX-UHFFFAOYSA-N
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Description

6-Cyano-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyano group at position 6 and an iodo group at position 3, with an ethyl ester moiety at position 2. Synthetically, such compounds are typically derived from 2-aminopyridines and bromopyruvate esters under reflux or continuous flow conditions .

Properties

IUPAC Name

ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2/c1-2-17-11(16)9-10(12)15-6-7(5-13)3-4-8(15)14-9/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUULCMRDKEJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722957
Record name Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-50-3
Record name Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with ethyl cyanoacetate, followed by iodination and cyclization reactions . The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to enhance reaction efficiency and yield . The use of microreactor technology allows for precise control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for extensive comparisons. Below is a detailed analysis of analogs with variations in substituents, positions, and biological relevance:

Substituent Effects on Reactivity and Bioactivity

Halogenated Derivatives Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Chlorine at position 6 offers moderate electron-withdrawing effects and smaller steric bulk compared to iodine. This compound is synthesized via condensation of 2-aminopyridine and ethyl bromopyruvate in ethanol (72% yield) and exhibits anticancer activity . Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Bromine at position 6 increases lipophilicity and may enhance membrane permeability. Its synthesis involves similar methods, with a molecular weight of 269.1 g/mol . 3-Iodo Derivatives: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (MW: 332.10 g/mol) highlights positional isomerism; iodine at position 3 instead of 6 may alter binding kinetics due to steric and electronic differences .

Electron-Withdrawing Groups 6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability. Synthesized via prolonged heating in ethanol, this compound shares synthetic routes with the target molecule . 6-Cyano vs. 6-Fluoro: Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (MW: 194.16 g/mol) demonstrates fluorine’s high electronegativity, improving pharmacokinetics but lacking the cyano group’s dipole interactions .

Hydrophilic and Polar Substituents Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A hydroxyl group at position 8 increases solubility but may reduce membrane permeability. This compound is synthesized via cyclization of 2-aminopyridin-3-ol and ethyl bromopyruvate .

Structural Isomerism and Positional Effects

  • Position 2 vs. 3 Carboxylate Esters : Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (pyridazine core) shows reduced aromaticity compared to pyridine-based analogs, affecting electronic distribution and bioactivity .
  • Methoxy Substitution: Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate (MW: 220.22 g/mol) demonstrates electron-donating effects from the methoxy group, contrasting with the cyano group’s electron-withdrawing nature .

Data Tables

Table 2: Substituent Impact on Physicochemical Properties

Substituent Position Electronic Effect Lipophilicity (LogP) Bioactivity Relevance
-CN 6 Electron-withdrawing Moderate increase Stabilizes aromatic system
-I 3 Weakly electron-withdrawing High increase Halogen bonding, radiolabeling
-Cl 6 Electron-withdrawing Moderate increase Anticancer activity
-OCH3 5 Electron-donating Slight decrease Alters metabolic pathways

Biological Activity

6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester (CAS No. 885275-50-3) is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features both cyano and iodo substituents, which contribute to its unique chemical reactivity and biological properties. The following sections will explore the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation : 2-Aminopyridine is reacted with ethyl cyanoacetate.
  • Iodination : The resulting compound undergoes iodination.
  • Cyclization : Final cyclization reactions yield the desired ester.

In industrial settings, continuous flow systems may be employed to enhance reaction efficiency and yield .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Properties

Research indicates that imidazo[1,2-A]pyridine derivatives possess significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, demonstrating efficacy that suggests potential therapeutic applications in treating infections .

Anticancer Activity

Studies have shown that compounds within the imidazo[1,2-A]pyridine family can inhibit cancer cell proliferation. Specifically, 6-Cyano-3-iodo-imidazo[1,2-A]pyridine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways .

Structure-Activity Relationship (SAR)

The presence of cyano and iodo groups in the structure significantly influences the biological activity of the compound. SAR studies reveal that modifications to these substituents can enhance potency against specific biological targets .

SubstituentEffect on Activity
CyanoIncreases lipophilicity and enhances binding affinity to target proteins
IodoEnhances biological activity through increased electron density

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Anticancer Study : A recent investigation demonstrated that 6-Cyano-3-iodo-imidazo[1,2-A]pyridine derivatives inhibited growth in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis .
  • Antimicrobial Evaluation : In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Kinase Inhibition : Research has indicated that this compound may act as a kinase inhibitor, which is crucial for developing targeted cancer therapies. Molecular docking studies suggest strong binding interactions with key kinases involved in tumor growth .

Q & A

Basic: What are the recommended safety protocols for handling 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester?

Answer:
This compound requires strict safety measures due to potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and NIOSH-approved respirators to avoid skin/eye contact or inhalation .
  • Containment: Perform reactions in a fume hood or glovebox to minimize exposure to volatile byproducts .
  • Waste Disposal: Segregate waste into halogenated organic containers and engage certified hazardous waste disposal services to prevent environmental contamination .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation typically employs:

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR confirm substituent positions (e.g., cyano, iodo groups) .
    • HRMS: Validates molecular weight (e.g., C11_{11}H12_{12}N2_2O2_2 with MW 204.23) .
  • X-ray Crystallography: Resolves 3D conformation and intermolecular interactions, as demonstrated for related imidazo[1,2-a]pyridine derivatives .

Advanced: What synthetic strategies are effective for functionalizing the C-3 position of the imidazo[1,2-a]pyridine core?

Answer:
The C-3 position is reactive due to electron-rich aromaticity. Optimized methods include:

  • Friedel-Crafts Acylation: Catalyzed by Lewis acids (e.g., AlCl3_3) under anhydrous conditions, enabling introduction of acetyl groups with >80% yield .
  • Halogenation: Iodine or N-bromosuccinimide (NBS) in DMF at 0–5°C selectively substitutes C-3, though competing side reactions require careful stoichiometric control .

Advanced: How can researchers resolve contradictions in reported yields for imidazo[1,2-a]pyridine derivatives?

Answer:
Discrepancies often arise from:

  • Reaction Conditions: Temperature, solvent polarity, and catalyst loading significantly impact yields. For example, Friedel-Crafts acylation at 60°C vs. 25°C alters conversion rates .
  • Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affects purity and isolated yields .
  • Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify side products .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Answer:

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Ethyl ester groups enhance lipid solubility, making it suitable for organic-phase reactions .
  • Stability: Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester moiety. Avoid prolonged exposure to light, as iodine may undergo photolytic cleavage .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

Answer:
Pharmacological studies typically involve:

  • In Vitro Assays:
    • Kinase Inhibition: Screen against cyclin-dependent kinases (CDKs) using fluorescence polarization assays .
    • Antiviral Activity: Measure IC50_{50} in cell-based models (e.g., HIV-1) via plaque reduction assays .
  • Structure-Activity Relationship (SAR): Modify the cyano or iodo groups and test derivatives for enhanced potency .

Basic: What are the key spectroscopic markers for confirming the synthesis of this compound?

Answer:

  • IR Spectroscopy: Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups .
  • 1^1H NMR: Signals at δ 1.3–1.4 ppm (triplet, CH3_3 of ethyl ester) and δ 4.3–4.4 ppm (quartet, CH2_2 of ester) validate the ethyl ester moiety .

Advanced: How can computational modeling aid in optimizing the reactivity of this compound?

Answer:

  • DFT Calculations: Predict electrophilic aromatic substitution (EAS) sites using Fukui indices to guide functionalization .
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., CDKs) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester

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